molecular formula C8H9N5O B11904615 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide

4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide

Cat. No.: B11904615
M. Wt: 191.19 g/mol
InChI Key: NOKVCDKRPQYULG-UHFFFAOYSA-N
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Description

4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer due to its ability to inhibit certain enzymes involved in cell cycle regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide typically involves multi-step reactions. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide involves the inhibition of CDK2. This enzyme plays a pivotal role in the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is necessary for its activation .

Properties

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

4-amino-6-methylpyrrolo[3,4-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C8H9N5O/c1-13-2-4-5(6(13)8(10)14)11-3-12-7(4)9/h2-3H,1H3,(H2,10,14)(H2,9,11,12)

InChI Key

NOKVCDKRPQYULG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=C1C(=O)N)N=CN=C2N

Origin of Product

United States

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